2-{[(4-Methoxyphenyl)sulfonyl]amino}-3-phenylpropanoic acid
Overview
Description
2-{[(4-Methoxyphenyl)sulfonyl]amino}-3-phenylpropanoic acid is an organic compound with the molecular formula C16H17NO5S It is characterized by the presence of a sulfonamide group attached to a phenylpropanoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-{[(4-Methoxyphenyl)sulfonyl]amino}-3-phenylpropanoic acid typically involves the following steps:
Formation of the Sulfonamide: The initial step involves the reaction of 4-methoxybenzenesulfonyl chloride with an appropriate amine to form the sulfonamide intermediate.
Coupling with Phenylpropanoic Acid: The sulfonamide intermediate is then coupled with 3-phenylpropanoic acid under suitable conditions, often involving the use of coupling reagents such as dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures, ensuring the use of efficient and cost-effective reagents and conditions to maximize yield and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding phenolic derivatives.
Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to an amine.
Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents such as bromine (Br2) or nitric acid (HNO3) under appropriate conditions.
Major Products:
Oxidation: Phenolic derivatives.
Reduction: Amino derivatives.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
2-{[(4-Methoxyphenyl)sulfonyl]amino}-3-phenylpropanoic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It can be used in the synthesis of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-{[(4-Methoxyphenyl)sulfonyl]amino}-3-phenylpropanoic acid is not fully elucidated. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its sulfonamide and aromatic groups. These interactions can modulate biological pathways, leading to the observed effects.
Comparison with Similar Compounds
- 2-{[(4-Methylphenyl)sulfonyl]amino}-3-phenylpropanoic acid
- 2-{[(4-Chlorophenyl)sulfonyl]amino}-3-phenylpropanoic acid
- 2-{[(4-Nitrophenyl)sulfonyl]amino}-3-phenylpropanoic acid
Comparison:
- Uniqueness: The presence of the methoxy group in 2-{[(4-Methoxyphenyl)sulfonyl]amino}-3-phenylpropanoic acid imparts unique electronic and steric properties, influencing its reactivity and interactions.
- Reactivity: The methoxy group can participate in additional chemical reactions, such as oxidation, which may not be possible with other similar compounds.
- Biological Activity: The specific substitution pattern can affect the compound’s biological activity, making it more or less potent compared to its analogs.
Properties
IUPAC Name |
2-[(4-methoxyphenyl)sulfonylamino]-3-phenylpropanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO5S/c1-22-13-7-9-14(10-8-13)23(20,21)17-15(16(18)19)11-12-5-3-2-4-6-12/h2-10,15,17H,11H2,1H3,(H,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBKQRNHRAQHJGB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)NC(CC2=CC=CC=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10377538 | |
Record name | N-(4-Methoxybenzene-1-sulfonyl)phenylalanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10377538 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
335.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>50.3 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID49665812 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
40280-00-0 | |
Record name | N-(4-Methoxybenzene-1-sulfonyl)phenylalanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10377538 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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